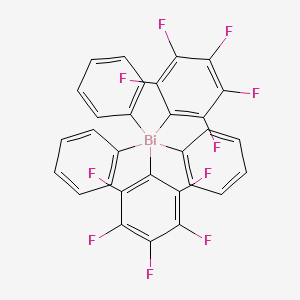![molecular formula C18H22N4O B14329065 Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile CAS No. 108933-09-1](/img/structure/B14329065.png)
Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile is a complex organic compound with a unique structure that includes a furan ring and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile typically involves multistep organic reactions. One common method is the cycloaddition reaction, where precursors such as aldehydes, acid chlorides, and alkynes are combined under controlled conditions to form the furan ring . The reaction conditions often include the use of catalysts like palladium or gold to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents used.
Reduction: Reduction reactions can convert nitrile groups to amines or other derivatives.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .
Scientific Research Applications
Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile groups can form strong interactions with active sites, leading to inhibition or activation of specific pathways. The furan ring structure also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Dihydronaphthofurans: These compounds have similar furan ring structures but differ in their substitution patterns and biological activities.
Cyclododeca[c]furan: This compound shares the core furan ring but lacks the multiple nitrile groups, resulting in different chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential in diverse fields make it a valuable compound for further research and development .
Properties
CAS No. |
108933-09-1 |
|---|---|
Molecular Formula |
C18H22N4O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3a,4,5,6,7,8,9,10,11,12,13,13a-dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile |
InChI |
InChI=1S/C18H22N4O/c19-11-17(12-20)15-9-7-5-3-1-2-4-6-8-10-16(15)18(13-21,14-22)23-17/h15-16H,1-10H2 |
InChI Key |
DJFOUGFYZOBYCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2C(CCCC1)C(OC2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)



![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)



![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)



![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)

